Lipophilicity Modulation: Ethyl Ester LogP Advantage vs. Methyl Ester Analog
Ethyl 5-bromo-1H-indazole-7-carboxylate demonstrates a higher predicted logP value (2.425) compared to its direct methyl ester analog, methyl 5-bromo-1H-indazole-7-carboxylate (logP = 2.112) [1]. This difference of +0.313 logP units corresponds to a roughly two-fold increase in lipophilicity, which can influence passive membrane permeability and metabolic stability. In the context of optimizing lead compounds for central nervous system (CNS) penetration or enhancing cellular uptake, this quantifiable shift in physicochemical property provides a rational basis for selecting the ethyl ester over the methyl ester.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.425 (predicted) |
| Comparator Or Baseline | Methyl 5-bromo-1H-indazole-7-carboxylate: 2.112 (predicted) |
| Quantified Difference | +0.313 logP units (approx. 2-fold increase in lipophilicity) |
| Conditions | Predicted values from vendor technical datasheets |
Why This Matters
The higher logP of the ethyl ester may be advantageous for medicinal chemistry programs requiring enhanced membrane permeability or specific ADME profiles compared to the methyl ester.
- [1] Molbase. Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 898747-24-5). Compound Properties: LogP 2.112. Available at: https://qiye.molbase.cn/898747-24-5 View Source
